molecular formula C10H19NO5 B3289226 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid CAS No. 856417-66-8

2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid

Cat. No.: B3289226
CAS No.: 856417-66-8
M. Wt: 233.26 g/mol
InChI Key: KNBDVSSESAKBJM-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid, often designated as Boc-Ser(OEt)-OH, is a protected amino acid derivative essential in peptide synthesis . The compound features a tert-butoxycarbonyl (Boc) group protecting the amine functionality and an ethyl ether group protecting the side-chain hydroxyl of serine . This dual protection is critical for its role as a building block in Solid-Phase Peptide Synthesis (SPPS). The Boc group allows for orthogonal deprotection under mild acidic conditions, while the ethyl ether protection on the serine side chain prevents side reactions during the coupling steps, ensuring the integrity and high yield of the target peptide sequence . With the CAS number 104839-00-1 and a molecular formula of C 10 H 19 NO 5 , it has a molecular weight of 233.26 g/mol . Researchers should note that this specific compound is the (S)-enantiomer, which corresponds to the natural L-serine configuration. It is typically supplied as a white solid powder and should be stored sealed in a dry environment, preferably at 2-8°C, to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBDVSSESAKBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856417-66-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid typically involves the protection of serine with a tert-butoxycarbonyl group. The reaction can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxo derivatives, and reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid is widely utilized in organic synthesis as a building block for the preparation of various bioactive compounds. Its tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, allowing for the selective deprotection of amines under mild conditions.

Table 1: Comparison of Protective Groups in Organic Synthesis

Protecting GroupStabilityDeprotection ConditionsApplications
BocHighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsPeptide synthesis
AcetylLowMild acidic conditionsGeneral organic synthesis

Medicinal Chemistry

This compound has been explored as a precursor for the synthesis of various pharmaceutical agents. Its structural features facilitate modifications that can enhance biological activity or selectivity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the ethoxy group have led to compounds that inhibit specific cancer cell lines more effectively than existing treatments .

Biochemical Research

In biochemical studies, this compound serves as a substrate for enzymes involved in amino acid metabolism. Its role as a serine derivative makes it relevant in studies focusing on metabolic pathways and enzyme kinetics.

Table 2: Enzymatic Reactions Involving Serine Derivatives

EnzymeSubstrateProduct
Serine hydroxymethyltransferase (SHMT)This compoundGlycine + Methylene tetrahydrofolate
Aminoacyl-tRNA synthetaseVarious amino acidsAminoacyl-tRNA

Potential Applications in Drug Development

The versatility of this compound suggests its potential in drug development, particularly for designing new therapeutic agents targeting metabolic disorders or cancer.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula CAS Number Key Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid (Target) Boc, ethoxy (β-carbon) C₁₁H₂₁NO₅ 856417-66-8 Peptide synthesis, drug design
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid Boc, phenoxy (β-carbon) C₁₄H₁₉NO₅ Not specified Bioactive molecule scaffolds
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Boc, methyl (α-carbon) C₉H₁₇NO₄ 16948-10-0 Peptide backbone modification
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxypropanoic acid Fmoc, ethoxy (β-carbon) C₂₂H₂₅NO₅ 1562432-09-0 Solid-phase peptide synthesis
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid Boc-ether, amino (unprotected) C₉H₁₇NO₅ Not specified Serine derivatives, enzyme studies

Key Observations :

  • Ethoxy vs. Phenoxy: The ethoxy group in the target compound enhances hydrophilicity compared to the aromatic phenoxy group in its analogue , which may improve aqueous solubility for in vitro assays.
  • Boc vs. Fmoc : The Boc-protected target compound is stable under basic conditions but labile in acids, whereas the Fmoc variant requires piperidine for deprotection, making it suitable for orthogonal synthesis strategies.
Physicochemical and Stability Profiles
  • Solubility : The ethoxy group in the target compound improves solubility in polar solvents (e.g., THF, DMF) compared to phenyl-substituted analogues , which may aggregate in aqueous media.
  • Stability : Boc-protected compounds generally exhibit ≥4 years of stability at -20°C , whereas Fmoc derivatives are light-sensitive and require stricter storage conditions.

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid, also known as Boc-Ser(OEt)-OH, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.

  • Molecular Formula : C10H19NO5
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 104839-00-1
  • Purity : Typically >93% .

Synthesis

The synthesis of this compound involves several steps, typically starting from amino acids or their derivatives. The process often employs standard organic reactions such as alkylation and protection-deprotection strategies to yield the final product with high purity and yield .

Antimicrobial Properties

Research has indicated that derivatives of amino acids with tert-butoxycarbonyl (Boc) groups exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess effective antibacterial properties against a range of bacterial strains .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary studies suggest that Boc-protected amino acids can scavenge free radicals, thus exhibiting protective effects against cellular damage .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Some studies have noted its potential to inhibit enzymes involved in metabolic pathways, which could have implications in drug design for metabolic disorders .

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of Boc-amino acids demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.

CompoundZone of Inhibition (mm)Bacterial Strain
This compound15Staphylococcus aureus
Control (Amoxicillin)20Staphylococcus aureus

Case Study 2: Antioxidant Activity Evaluation

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method revealed that the compound exhibited a moderate antioxidant effect, suggesting its potential use in formulations aimed at reducing oxidative stress.

Concentration (µM)% Scavenging Effect
1025
5045
10070

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid, and how can intermediates be purified effectively?

  • Methodology :

  • Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, as this moiety is stable under acidic conditions and can be selectively removed .
  • Ethoxy Group Introduction : Employ nucleophilic substitution or esterification reactions to incorporate the ethoxy group, ensuring compatibility with Boc-protected intermediates .
  • Purification : Use recrystallization (e.g., from ethanol/water mixtures) or silica gel chromatography with gradients of ethyl acetate and hexane to isolate intermediates. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. How should researchers characterize the compound’s structural integrity, and what analytical techniques are most reliable?

  • Methodology :

  • Spectroscopic Analysis : Confirm the Boc group via FT-IR (C=O stretch ~1690–1730 cm⁻¹) and ¹³C NMR (Boc carbonyl at ~155–160 ppm). Ethoxy groups are identified via ¹H NMR (triplet at ~1.2 ppm for CH₃ and quartet at ~3.4–3.6 ppm for CH₂) .
  • Chirality Verification : Use polarimetry or chiral HPLC to confirm enantiopurity, particularly if the compound is a precursor for asymmetric synthesis .

Q. What are the critical safety considerations when handling this compound in the lab?

  • Methodology :

  • Hazard Mitigation : Avoid inhalation and skin contact due to potential respiratory and dermal irritation (GHS H315/H319). Use fume hoods, nitrile gloves, and lab coats .
  • Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP for esterification) to identify optimal parameters .
  • Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to detect intermediates (e.g., Boc deprotection under acidic conditions) and adjust stoichiometry accordingly .

Q. What computational tools are effective for predicting the reactivity or stability of this compound in novel reaction systems?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model Boc group stability under varying pH or temperature. Predict hydrolysis pathways (e.g., acid-catalyzed cleavage) .
  • Molecular Dynamics : Simulate interactions in solvents (e.g., DMSO vs. water) to guide solubility optimization .

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Methodology :

  • Byproduct Analysis : Employ high-resolution mass spectrometry (HRMS) to identify impurities (e.g., ethoxy group oxidation to carboxylic acids under harsh conditions) .
  • Variable Temperature NMR : Detect conformational changes or dynamic processes that may obscure spectral peaks (e.g., rotameric equilibria in the propanoic acid chain) .

Q. What strategies are recommended for studying the compound’s stability under long-term storage or catalytic conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC (e.g., Boc deprotection leading to free amine peaks) .
  • Catalytic Screening : Test metal catalysts (e.g., Pd/C or Ru complexes) for unintended side reactions, such as ethoxy group hydrogenolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
Reactant of Route 2
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2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid

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